molecular formula C10H12ClNO3 B12480058 N-(3-chloro-4-methoxybenzyl)glycine

N-(3-chloro-4-methoxybenzyl)glycine

Cat. No.: B12480058
M. Wt: 229.66 g/mol
InChI Key: MGOGFLPMTBHIEF-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxybenzyl)glycine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyl group substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxybenzyl)glycine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with glycine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chloro-4-methoxybenzyl chloride and glycine.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 3-chloro-4-methoxybenzyl chloride is added to a solution of glycine in the solvent, followed by the addition of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is isolated by filtration, followed by washing with water and drying under reduced pressure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxybenzyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-chloro-4-methoxybenzyl)glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxybenzyl)glycine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxybenzyl)glycine: Similar structure but lacks the chlorine atom.

    N-(4-chlorobenzyl)glycine: Similar structure but lacks the methoxy group.

    N-(3-chloro-4-fluorobenzyl)glycine: Similar structure but has a fluorine atom instead of a methoxy group.

Uniqueness

N-(3-chloro-4-methoxybenzyl)glycine is unique due to the presence of both chlorine and methoxy substituents on the benzyl group. This combination of functional groups can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12ClNO3

Molecular Weight

229.66 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylamino]acetic acid

InChI

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(4-8(9)11)5-12-6-10(13)14/h2-4,12H,5-6H2,1H3,(H,13,14)

InChI Key

MGOGFLPMTBHIEF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCC(=O)O)Cl

Origin of Product

United States

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